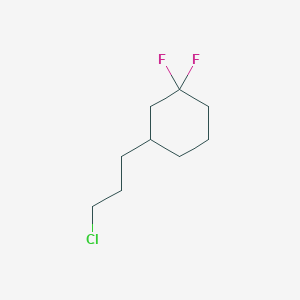3-(3-Chloropropyl)-1,1-difluorocyclohexane
CAS No.:
Cat. No.: VC17653073
Molecular Formula: C9H15ClF2
Molecular Weight: 196.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H15ClF2 |
|---|---|
| Molecular Weight | 196.66 g/mol |
| IUPAC Name | 3-(3-chloropropyl)-1,1-difluorocyclohexane |
| Standard InChI | InChI=1S/C9H15ClF2/c10-6-2-4-8-3-1-5-9(11,12)7-8/h8H,1-7H2 |
| Standard InChI Key | KJUCDZPYIRADCZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CC(C1)(F)F)CCCCl |
Introduction
Chemical and Physical Properties
3-(3-Chloropropyl)-1,1-difluorocyclohexane is a halogenated hydrocarbon with the molecular formula C₉H₁₅ClF₂ and a molecular weight of 196.66 g/mol . The compound features a cyclohexane ring substituted with two fluorine atoms at the 1-position and a 3-chloropropyl chain at the 3-position (Figure 1). Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of 3-(3-Chloropropyl)-1,1-difluorocyclohexane
| Property | Value | Source |
|---|---|---|
| CAS Number | 1691828-66-6 | |
| Molecular Formula | C₉H₁₅ClF₂ | |
| Molecular Weight | 196.66 g/mol | |
| Purity | 95% | |
| Density | Not reported | |
| Boiling/Melting Points | Not reported |
The absence of reported density and phase transition temperatures highlights gaps in publicly available data, which is common for specialized intermediates. The chlorine and fluorine substituents confer distinct electronic and steric properties: the electronegative fluorine atoms likely enhance the compound’s stability, while the chloropropyl group introduces a reactive site for further functionalization .
Synthesis and Manufacturing
-
Friedel-Crafts Alkylation: A cyclohexane derivative could be alkylated with 3-chloropropyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Subsequent fluorination via electrophilic substitution or halogen exchange might introduce the difluoro motif .
-
Nucleophilic Substitution: 1,1-Difluorocyclohexanol could react with 1-bromo-3-chloropropane under basic conditions to form the chloropropyl linkage.
The patent literature describes chloromethyl and fluorinated reagents as critical intermediates for modifying pharmacokinetic properties, supporting the hypothesis that this compound could serve as a building block in drug discovery . For example, WO2012137225A1 details chloromethyl carbonate derivatives for enhancing drug solubility, underscoring the relevance of chlorinated alkyl chains in medicinal chemistry .
Research Gaps and Future Directions
The limited literature on 3-(3-Chloropropyl)-1,1-difluorocyclohexane underscores the need for:
-
Synthetic Optimization: Systematic studies to refine reaction conditions and yields.
-
Spectroscopic Characterization: NMR (¹H, ¹³C, ¹⁹F) and IR data to confirm structure and purity.
-
Biological Profiling: Toxicity assays and metabolic stability studies to evaluate pharmaceutical potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume